N-(3-acetylphenyl)-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
“N-(3-acetylphenyl)-6-hydroxypyrimidine-4-carboxamide” is a complex organic compound. Based on its name, it likely contains an acetylphenyl group (a phenyl ring with an acetyl group attached), a hydroxypyrimidine group (a pyrimidine ring with a hydroxy group attached), and a carboxamide group .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions . For instance, isocyanates, which have a similar structure, are usually produced from amines by phosgenation .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely has a pyrimidine ring (a six-membered ring with two nitrogen atoms and four carbon atoms), attached to a hydroxy group at the 6-position, a carboxamide group at the 4-position, and an acetylphenyl group attached to the nitrogen .Chemical Reactions Analysis
Isocyanates, which are structurally similar to the given compound, are known to be reactive towards a variety of nucleophiles including alcohols, amines, and even water . They can form a urethane linkage upon treatment with an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds, like isocyanates, are known to be electrophiles and are reactive towards a variety of nucleophiles .Scientific Research Applications
Material Science and Polymer Research
Synthesis and Characterization of New Aromatic Polyamides : New aromatic polyamides containing n-alkylphenylimide units, synthesized through the polyamidation of specific di(4-carboxyphenyl) derivatives with oxy-4,4'-dianiline, exhibited enhanced thermal stability and excellent solubility. These materials are noted for their amorphous nature and potential applications in high-performance polymers due to their thermal stability and layered structures, indicative of potential in electronics and material science (Choi & Jung, 2004).
Medicinal Chemistry and Drug Design
HIV Integrase Inhibitors : Research into dihydroxypyrimidine carboxamides has identified them as potent and selective inhibitors of HIV integrase, a key enzyme in the replication of HIV-1. These inhibitors exhibit low nanomolar activity and good pharmacokinetics in preclinical species, suggesting their potential as antiviral agents (Summa et al., 2006).
Chemical Synthesis
Reactions of Benzyl Ketones with Formamide or Acetamide : The synthesis of 4-aminopyrimidines from specific α-acyl acetonitrile derivatives demonstrates a versatile method in organic synthesis, potentially applicable in the creation of various heterocyclic compounds (Hirota et al., 1978).
Synthesis of Novel Pyrimidines : The synthesis of 5,7-diarylpyrido[4,3-d]pyrimidines from specific piperidine-3-carboxamides shows innovative pathways in the development of new pyrimidine derivatives with potential applications in drug discovery and development (Vijayakumar et al., 2014).
Mechanism of Action
properties
IUPAC Name |
N-(3-acetylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-8(17)9-3-2-4-10(5-9)16-13(19)11-6-12(18)15-7-14-11/h2-7H,1H3,(H,16,19)(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWZGISSCOIJNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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